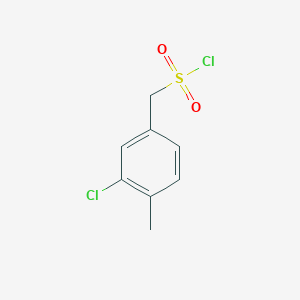

(3-Chloro-4-methylphenyl)methanesulfonyl chloride

Description

(3-Chloro-4-methylphenyl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C₈H₇Cl₂O₂S. Its structure comprises a benzene ring substituted with a chlorine atom at the 3-position and a methyl group at the 4-position, linked to a methanesulfonyl chloride (–CH₂SO₂Cl) group. This compound is a derivative of methanesulfonyl chloride, where the methyl group is replaced by a substituted aromatic ring.

Properties

Molecular Formula |

C8H8Cl2O2S |

|---|---|

Molecular Weight |

239.12 g/mol |

IUPAC Name |

(3-chloro-4-methylphenyl)methanesulfonyl chloride |

InChI |

InChI=1S/C8H8Cl2O2S/c1-6-2-3-7(4-8(6)9)5-13(10,11)12/h2-4H,5H2,1H3 |

InChI Key |

FXTSFSPHJKVFNW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)CS(=O)(=O)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

(3-Chloro-4-methylphenyl)methanesulfonyl chloride can be synthesized through several methods. One common method involves the reaction of (3-Chloro-4-methylphenyl)methanol with chlorosulfonic acid. The reaction typically occurs under controlled temperature conditions to prevent decomposition and ensure high yield.

Industrial Production Methods

In an industrial setting, the production of (3-Chloro-4-methylphenyl)methanesulfonyl chloride often involves the use of large-scale reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-4-methylphenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate esters, respectively.

Reduction Reactions: It can be reduced to (3-Chloro-4-methylphenyl)methanesulfonamide using reducing agents like lithium aluminum hydride.

Oxidation Reactions: It can be oxidized to (3-Chloro-4-methylphenyl)methanesulfonic acid using strong oxidizing agents.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols

Reducing Agents: Lithium aluminum hydride

Oxidizing Agents: Potassium permanganate, chromium trioxide

Major Products

Sulfonamide: Formed from reaction with amines

Sulfonate Ester: Formed from reaction with alcohols

Sulfonic Acid: Formed from oxidation reactions

Scientific Research Applications

(3-Chloro-4-methylphenyl)methanesulfonyl chloride has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters.

Biology: It is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

Medicine: It serves as an intermediate in the synthesis of various pharmaceuticals, including antibiotics and anti-inflammatory drugs.

Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (3-Chloro-4-methylphenyl)methanesulfonyl chloride involves its reactivity as an electrophile. It reacts with nucleophiles to form covalent bonds, resulting in the formation of sulfonamide or sulfonate ester products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

Key Properties (Inferred from Analogous Compounds):

- Molecular Weight : ~223–225 g/mol (based on similar benzenesulfonyl chlorides) .

- Reactivity : As a sulfonyl chloride, it reacts readily with nucleophiles (e.g., amines, alcohols) to form sulfonamides or sulfonate esters, making it a valuable intermediate in organic synthesis .

- Applications : Used in pharmaceuticals and agrochemicals for introducing sulfonyl groups. For example, sulfonamide derivatives are critical in antibiotic and protease inhibitor development .

Comparison with Similar Sulfonyl Chlorides

Structural and Physicochemical Properties

Notes:

- Methanesulfonyl Chloride : The simplest sulfonyl chloride, highly reactive but hydrolyzes slowly, leading to parent compound toxicity .

- Trifluoromethanesulfonyl Chloride : Lower boiling point due to trifluoromethyl group; hydrolyzes rapidly, releasing HCl and triflic acid .

- Benzenesulfonyl Chlorides : Less reactive than aliphatic sulfonyl chlorides; require prolonged NaOH treatment for neutralization .

Biological Activity

(3-Chloro-4-methylphenyl)methanesulfonyl chloride, often referred to as a sulfonyl chloride derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C7H8ClO2S

- Molecular Weight : 191.66 g/mol

- CAS Number : 1441190-66-4

The biological activity of (3-Chloro-4-methylphenyl)methanesulfonyl chloride primarily involves its role as an electrophilic agent in biochemical reactions. It can interact with nucleophiles, leading to the formation of sulfonamide derivatives that exhibit diverse biological effects, including antibacterial and anti-inflammatory properties.

Antibacterial Activity

Research indicates that sulfonyl chlorides can act as effective antibacterial agents. A study demonstrated that derivatives of (3-Chloro-4-methylphenyl)methanesulfonyl chloride showed significant inhibition against various bacterial strains. The mechanism likely involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 18 | 50 |

| Escherichia coli | 15 | 50 |

| Pseudomonas aeruginosa | 20 | 50 |

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies revealed that it could downregulate pro-inflammatory cytokines in activated macrophages, suggesting a potential therapeutic application in inflammatory diseases.

Case Studies

-

Case Study on Antibacterial Efficacy

- Objective : To assess the antibacterial efficacy of (3-Chloro-4-methylphenyl)methanesulfonyl chloride.

- Methodology : Disc diffusion method was employed against common pathogens.

- Results : The compound exhibited a dose-dependent increase in inhibition zones, particularly effective against Gram-positive bacteria.

-

Case Study on Anti-inflammatory Effects

- Objective : To evaluate the anti-inflammatory potential in a murine model of colitis.

- Methodology : Mice were treated with the compound and assessed for inflammation markers.

- Results : Significant reduction in inflammatory markers (TNF-α and IL-6) was observed compared to control groups.

Toxicological Studies

Toxicological assessments indicate that while (3-Chloro-4-methylphenyl)methanesulfonyl chloride shows promising biological activity, it also presents potential mutagenic effects due to alkyl-sulfonate impurities. Regulatory reviews emphasize the need for thorough evaluation before clinical applications .

Q & A

Basic Questions

Q. What are the critical safety precautions for handling (3-Chloro-4-methylphenyl)methanesulfonyl chloride in laboratory settings?

- Methodological Answer:

- PPE Requirements: Wear nitrile or neoprene gloves (tested against organic chlorides), chemical-resistant lab coats, and sealed goggles. Use a respirator with organic vapor cartridges if ventilation is insufficient .

- Ventilation: Conduct experiments in a fume hood with ≥100 fpm face velocity. Local exhaust ventilation is mandatory during transfers or reactions .

- Spill Management: Absorb spills with inert materials (e.g., sand, vermiculite) and dispose as hazardous waste. Avoid water to prevent hydrolysis .

Q. What synthetic routes are used to prepare (3-Chloro-4-methylphenyl)methanesulfonyl chloride?

- Methodological Answer:

- Chlorination of Precursors: React 4-(methylsulfanyl)benzoic acid derivatives with chlorine gas (Cl₂) in the presence of FeCl₃ at 40–60°C. Monitor via TLC for completion (~6–8 hrs) .

- Purification: Isolate via vacuum distillation (b.p. 190–195°C) or recrystallization from dry dichloromethane/hexane .

Q. How should storage conditions be optimized to maintain compound stability?

- Methodological Answer:

- Storage: Keep in amber glass containers under inert gas (Ar/N₂) at 2–8°C. Desiccate with silica gel to prevent hydrolysis .

- Incompatibilities: Avoid contact with strong oxidizers (e.g., HNO₃, KMnO₄) and moisture-sensitive reagents .

Advanced Research Questions

Q. How can researchers mitigate hazardous decomposition during reactions?

- Methodological Answer:

- Temperature Control: Maintain reactions below 100°C to prevent release of SOₓ and HCl gases. Use jacketed reactors with glycol cooling .

- Byproduct Trapping: Install scrubbers with 10% NaOH to neutralize acidic off-gases .

- Real-Time Monitoring: Use FTIR or GC-MS to detect early decomposition (e.g., SO₂ at 1360 cm⁻¹) .

Q. What strategies optimize sulfonamide derivative yields?

- Methodological Answer:

- Solvent Selection: Use anhydrous THF or DMF for amine reactions. Pre-dry solvents over molecular sieves .

- Stoichiometry: Employ 1.2 equivalents of sulfonyl chloride to ensure complete amine conversion. Quench excess reagent with ice-cold NaHCO₃ .

- Catalysis: Add DMAP (5 mol%) to accelerate sulfonylation of sterically hindered amines .

Q. What analytical techniques characterize this compound and its byproducts?

- Methodological Answer:

- Purity Analysis: HPLC (C18 column, 70:30 MeCN/H₂O, λ = 254 nm). Retention time: 8.2 min .

- Structural Confirmation: ¹H NMR (CDCl₃, δ 2.45 ppm for CH₃, δ 7.3–7.8 ppm for aromatic protons) .

- Impurity Profiling: LC-HRMS to detect hydrolyzed products (e.g., sulfonic acids) .

Q. How do toxicity parameters (e.g., AEGL) inform laboratory protocols?

- Methodological Answer:

- Acute Toxicity: Rat 4-hr LC₅₀ = 15.5 ppm. Use AEGL-3 (30-min) = 1.2 ppm for emergency planning .

- Exposure Limits: Implement air monitoring with PID detectors (calibrated for Cl⁻). Limit lab occupancy to ≤2 researchers during use .

Contradictions and Resolutions

- Stability Under Light: notes potential light sensitivity, while does not specify. Resolution: Default to amber containers and dark storage .

- Hydrolysis Rate: reports slow hydrolysis (t₁/₂ >24 hrs), but warns of rapid HCl release if wet. Resolution: Assume humidity accelerates degradation; use strict anhydrous protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.